REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][OH:4].[N:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1>C(O)C>[Br-:1].[OH:4][CH2:3][CH2:2][N+:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
40.01 mmol
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
43.57 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the contents of the flask were transferred to a one-neck round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
WASH
|
Details
|
the residue was washed with diethyl ether (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
any remaining solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a viscous orange liquid in a 34% yield
|
Name
|
|
Type
|
|
Smiles
|
[Br-].OCC[N+]1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |